1-Butyl-3-methylpyridinium tetrafluoroborate
Overview
Description
1-Butyl-3-methylpyridinium tetrafluoroborate (BMF) is an organic compound that has been widely studied for its potential applications in a variety of scientific fields. It is a quaternary ammonium salt, which is composed of a positively charged pyridinium cation and a tetrafluoroborate anion. BMF is a colorless liquid at room temperature and has a low melting point of -7°C. Due to its unique properties, BMF has been used in a variety of scientific research applications, including as an electrolyte in batteries, as a catalyst in organic synthesis, and as a reagent in biochemical studies.
Scientific Research Applications
Application in Physicochemical Properties Research
- Scientific Field : Physicochemical Properties Research .
- Summary of the Application : 1-Butyl-3-methylpyridinium tetrafluoroborate is used in the study of its mixtures’ volumetric, transport, thermodynamic and other properties .
- Methods of Application : The study involves tabular compilation of these properties of 1-butyl-3-methylpyridinium tetrafluoroborate mixtures .
- Results or Outcomes : The study provides a comprehensive set of data about the properties of these mixtures, which can be useful for further research and applications .
Application in Thermodynamic Properties Research
- Scientific Field : Thermodynamic Properties Research .
- Summary of the Application : This compound is used in the study of its mixtures with water and alkanols .
- Methods of Application : The research involves determining experimentally the liquid-liquid equilibria and the upper critical solution temperature (UCST) for each binary mixture .
- Results or Outcomes : The study provides valuable data about the thermodynamic properties of these mixtures, which can be useful for designing and developing processes that use 1-Butyl-3-methylpyridinium tetrafluoroborate .
Application in Electrochemical Sensor Modification
- Scientific Field : Electrochemistry .
- Summary of the Application : 1-Butyl-3-methylpyridinium tetrafluoroborate can be used to modify carbon paste electrode .
- Methods of Application : The modification process involves the use of this compound to enhance the sensitivity, selectivity, and lower the detection limit for both potassium ferricyanide and dopamine by cyclic voltammetric technique .
- Results or Outcomes : The modification leads to high sensitivity, selectivity and low detection limit for both potassium ferricyanide and dopamine .
Application in Polymer Electrolyte Research
- Scientific Field : Polymer Science .
- Summary of the Application : This compound is used in the study of its influence on electrochemical, thermal and structural studies as an ionic liquid gel polymer electrolyte .
- Methods of Application : The research involves the assessment of the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate in poly (vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) to form ILGPE .
- Results or Outcomes : The study found that this compound could serve as an effective agent in reducing crystallinity and glass transition temperature of the polymer and thus enhanced the ionic conductivity of the samples .
Application in Extractive Desulfurization
- Scientific Field : Chemical Engineering .
- Summary of the Application : 1-Butyl-3-methylpyridinium tetrafluoroborate can be used as an extractant for the removal of dibenzothiophene (DBS) from liquid fuels via extractive desulfurization .
- Methods of Application : The process involves the use of this compound as an extractant in a liquid-liquid extraction process .
- Results or Outcomes : The use of this compound in extractive desulfurization can lead to the effective removal of DBS from liquid fuels .
Application in Synthesis of Nanoparticles
- Scientific Field : Nanotechnology .
- Summary of the Application : This compound has been used as a solvent for the synthesis of zinc sulfide (ZnS) nanoparticles in the absence of stabilizing agents or capping agents .
- Methods of Application : The synthesis process involves the use of this compound as a solvent in the preparation of ZnS nanoparticles .
- Results or Outcomes : The use of this compound in the synthesis process can lead to the formation of ZnS nanoparticles .
Application in Organic-Inorganic Silica Composites
- Scientific Field : Materials Science .
- Summary of the Application : This compound is used in the preparation of organic-inorganic silica composites via acid catalyzed sol-gel route .
- Methods of Application : The preparation process involves using tetramethoxysilan (TMOS) and methyl-trimethoxysilane (MTMS) as silica precursors and n-butyl-3-methylpyridinium tetrafluoroborate as co-solvent and pore template .
- Results or Outcomes : The results indicated that this compound is able to facilitate fast conduction. Moreover, it was found that this compound could serve as an effective agent in reducing crystallinity and glass transition temperature of the polymer and thus enhanced the ionic conductivity of the samples .
properties
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.BF4/c1-3-4-7-11-8-5-6-10(2)9-11;2-1(3,4)5/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEAMJVKASNOMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049325 | |
Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylpyridinium tetrafluoroborate | |
CAS RN |
597581-48-1 | |
Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0597581481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BUTYL-3-METHYLPYRIDINIUM TETRAFLUOROBORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD3PM7Q3RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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